molecular formula C16H31N3O3 B14786674 tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Cat. No.: B14786674
M. Wt: 313.44 g/mol
InChI Key: DGGWYHHNUCAYNN-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is a carbamate derivative featuring a pyrrolidine core functionalized with an (S)-2-aminopropanoyl (L-alanine) moiety, an isopropyl group, and a tert-butyl carbamate protecting group. This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging its carbamate group for amine protection during multi-step reactions.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3

InChI Key

DGGWYHHNUCAYNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps. One common method includes the protection of the amine group using a tert-butyl carbamate, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the isopropyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or copper complexes .

Chemical Reactions Analysis

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Core Structure: The target compound’s pyrrolidine core distinguishes it from cyclohexane/cyclopentane-based analogs.
  • In contrast, compounds 298 and 299 () feature halogenated pyrimidines, which are common in kinase inhibitors, while the cyclopentane derivative () includes a trifluoromethyl group for enhanced metabolic stability .
  • Protective Groups : All compounds employ tert-butyl carbamate for amine protection, a standard strategy in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Q & A

Q. What are the critical steps in synthesizing tert-butyl carbamate derivatives, and how can reaction conditions be optimized for yield and enantiomeric excess?

  • Methodological Answer : Synthesis typically involves asymmetric Mannich reactions or coupling reactions with tert-butyl carbamate precursors. For example, asymmetric Mannich reactions require:
  • Chiral catalysts : Proline-derived organocatalysts or metal-ligand complexes to enforce stereochemistry .
  • Solvent selection : Anhydrous acetonitrile or dichloromethane to minimize side reactions .
  • Temperature control : Reactions are often conducted at 0–25°C to balance reaction rate and stereoselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for enantiomerically pure products .
    Key Table :
ParameterOptimal ConditionImpact on Yield/ee
Catalyst Loading5–10 mol%>90% ee with (S)-proline derivatives
SolventAnhydrous MeCNPrevents hydrolysis of intermediates
Temperature0–4°CMinimizes racemization

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) for tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR (¹H, ¹³C) with computational predictions (DFT or molecular modeling) .
  • Solvent effects : Note that tert-butyl groups may exhibit splitting in DMSO-d₆ due to restricted rotation; use CDCl₃ for clearer spectra .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., deprotected amines or oxidized species) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers in tert-butyl carbamate intermediates, and how can chiral purity be quantified?

  • Methodological Answer :
  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) for baseline separation .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to confirm absolute configuration .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in tert-butyl methyl ether/hexane mixtures .

Q. How can Design of Experiments (DoE) optimize multi-step syntheses involving tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Variables : Screen catalyst loading, solvent polarity, and temperature using fractional factorial designs .
  • Response surfaces : Model interactions between variables to maximize yield and minimize reaction time .
    Example Application :
    A DoE study for a tert-butyl carbamate coupling reaction identified:
FactorOptimal Range
Pd(OAc)₂2 mol%
Ligand (XPhos)4 mol%
Base (Cs₂CO₃)2.5 equiv
Temperature80°C

Q. What are the key considerations for analyzing contradictory stability data in tert-butyl carbamate derivatives under acidic/basic conditions?

  • Methodological Answer :
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., Boc deprotection) .
  • pH-dependent kinetics : Use buffer systems (pH 1–10) to quantify hydrolysis rates; tert-butyl carbamates are typically stable at pH 4–7 but degrade rapidly in strong acids/bases .
  • Computational modeling : Predict susceptible bonds using molecular orbital calculations (e.g., HOMO-LUMO gaps) .

Safety and Handling

Q. What PPE and engineering controls are recommended for handling tert-butyl carbamate derivatives with unknown toxicity profiles?

  • Methodological Answer :
  • Baseline precautions : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Respiratory protection : NIOSH-approved N95 masks if dust or aerosols are generated .
  • Spill management : Absorb with vermiculite or sand; avoid water to prevent hydrolysis .

Data Sources and Validation

  • Avoided unreliable sources (per instructions) and prioritized peer-reviewed syntheses , SDS from Combi-Blocks , and crystallographic studies .
  • Contradictions addressed : Variations in SDS recommendations (e.g., respiratory protection) were resolved by adopting the most conservative measures .

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